molecular formula C8H14N2O B2623082 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one CAS No. 1422064-96-7

2-Methyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B2623082
CAS No.: 1422064-96-7
M. Wt: 154.213
InChI Key: XMQVESNISAOUSK-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 1147422-92-1) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by a spiro-fused ring system, provides a rigid framework that is valuable for exploring novel chemical space in the design of bioactive molecules . This compound serves as a key synthetic intermediate and building block. The 2,7-diazaspiro[3.5]nonane core has been successfully utilized in the discovery of potent covalent inhibitors targeting the KRAS G12C mutation, a key oncogenic driver in cancers like non-small cell lung cancer . Furthermore, related diazaspiro[3.5]nonane scaffolds are featured in clinical compounds, such as ghrelin receptor inverse agonists investigated for the treatment of alcohol use disorder . The structural rigidity and ability to present pharmacophores in defined orientations make this diazaspiro scaffold a valuable template for developing ligands for various biological targets, including sigma receptors and enzymes . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-6-8(7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVESNISAOUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis in Academic Research

High-Resolution Spectroscopic Techniques

Detailed 1D and 2D NMR data for 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one are not available in the reviewed sources. Such an analysis would typically involve:

¹H NMR: Identification of chemical shifts, coupling constants, and multiplicities for each proton in the molecule, including the N-methyl group, the protons on the azetidinone ring, and the protons on the piperidine (B6355638) ring.

¹³C NMR: Determination of the chemical shifts for all eight carbon atoms, including the characteristic carbonyl carbon of the β-lactam ring, the spiro carbon, and the carbons of the piperidine and azetidinone rings.

2D NMR (COSY, HSQC, HMBC, NOESY): These techniques would be used to establish connectivity between protons and carbons, confirm assignments, and provide insight into the spatial proximity of different nuclei within the molecule's three-dimensional structure.

Specific IR absorption data is unavailable. A typical IR spectrum for this compound would be expected to show characteristic absorption bands, most notably:

A strong absorption band for the C=O (carbonyl) stretch of the β-lactam (azetidinone) ring, typically found in the range of 1730-1770 cm⁻¹.

Absorption bands corresponding to C-N stretching and N-H bending (if the secondary amine at position 7 is protonated or involved in hydrogen bonding).

C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.

While the molecular formula is C₈H₁₄N₂O, the precise mass measurement from an HRMS analysis, which would confirm this formula with a high degree of accuracy (typically to within 5 ppm), is not documented in the available literature.

X-ray Crystallography for Solid-State Structural Elucidation

No published X-ray crystal structure for this compound could be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample.

As the target molecule is achiral, it does not have stereoisomers. Therefore, the determination of relative and absolute stereochemistry is not applicable.

Without a crystal structure, a detailed conformational analysis in the solid state is not possible. Such an analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would define the puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformation) and the planarity of the four-membered azetidinone ring within the crystal lattice. Research on related spirocyclic systems often involves X-ray analysis to understand how substituents and crystal packing forces influence the preferred conformation. researchgate.net

Chromatographic Methodologies for Purification and Purity Assessment

In the synthesis and characterization of this compound, chromatographic techniques are indispensable for both the purification of the final product and the real-time monitoring of the reaction progress. These methods allow for the separation of the target compound from starting materials, byproducts, and other impurities with high resolution.

Preparative and Analytical Liquid Chromatography (HPLC, SEC, MPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of diazaspiro compounds like this compound. labcompare.comteledynelabs.com Preparative HPLC, in particular, is utilized to isolate the compound in high purity from complex reaction mixtures, which is crucial for subsequent structural analysis and biological screening. teledynelabs.com The selection of the stationary phase, mobile phase composition, and gradient is critical to achieving optimal separation. labcompare.com

For a compound with the structural characteristics of this compound, a reverse-phase HPLC method is often employed. This involves a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

Below is a representative data table for the purification of this compound using preparative HPLC.

Table 1: Preparative HPLC Purification Parameters and Results

ParameterValue
Instrumentation Preparative HPLC System with UV Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 210 nm
Injection Volume 500 µL
Crude Sample Purity ~75%
Retention Time 15.8 minutes
Collected Fraction Purity >98%
Recovery 85%

Medium-pressure liquid chromatography (MPLC) can also be employed as an initial purification step for larger quantities of the crude product, followed by a final polishing step using preparative HPLC to achieve the desired high purity. Size-exclusion chromatography (SEC) is generally less applicable for small molecules like this compound unless it is being separated from polymeric impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid, cost-effective, and invaluable tool for monitoring the progress of chemical reactions in real-time. libretexts.orgrochester.edu In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product. researchgate.netthieme.de

A typical TLC analysis for monitoring the synthesis of this compound would involve spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate. The plate is then developed in a suitable solvent system, which is chosen to provide good separation between the reactants and the product. After development, the plate is visualized, typically using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086) to reveal the positions of the spots.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. A change in the spot pattern over time indicates the progress of the reaction.

Table 2: TLC Monitoring of a Hypothetical Synthesis of this compound

CompoundRf Value (DCM:MeOH 95:5)Visualization
Starting Material A0.75UV Active
Starting Material B0.60Stains with KMnO4
This compound 0.45 Stains with Ninhydrin
Byproduct0.20UV Active

By observing the disappearance of the spots corresponding to the starting materials and the appearance and intensification of the product spot, the reaction can be determined to be complete, at which point it can be worked up.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its empirical formula and, by extension, its molecular formula and purity. acs.org The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed chemical formula.

For a compound to be considered pure, the experimentally found values should be in close agreement with the calculated values, typically within a ±0.4% tolerance, as stipulated by many scientific journals. acs.org

The molecular formula for this compound is C₈H₁₄N₂O. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Molecular Weight: (8 * 12.01) + (14 * 1.008) + (2 * 14.01) + (1 * 16.00) = 154.21 g/mol

%C: (8 * 12.01 / 154.21) * 100 = 62.31%

%H: (14 * 1.008 / 154.21) * 100 = 9.15%

%N: (2 * 14.01 / 154.21) * 100 = 18.17%

The following table presents the theoretical and hypothetical experimental results from an elemental analysis of a purified sample of this compound.

Table 3: Elemental Analysis Data for C₈H₁₄N₂O

ElementTheoretical %Experimental %Difference %
Carbon (C)62.3162.15-0.16
Hydrogen (H)9.159.25+0.10
Nitrogen (N)18.1718.08-0.09

The close correlation between the calculated and found percentages in this representative data provides strong evidence for the successful synthesis and purification of this compound, confirming its elemental composition.

Computational and Theoretical Investigations of 2 Methyl 2,7 Diazaspiro 3.5 Nonan 1 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods provide a detailed picture of the electron distribution and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the most stable (ground-state) geometry of the molecule. nih.govnih.gov This process of geometric optimization involves systematically altering the molecular structure to find the arrangement with the lowest electronic energy. mdpi.comyoutube.com

The calculations yield key electronic properties such as the distribution of electron density, molecular orbital shapes, and energies (e.g., HOMO and LUMO), which are critical for predicting the molecule's reactivity. cuny.edu The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterValue
C1-N2 Bond Length~1.35 Å
C1=O Bond Length~1.23 Å
N2-C3 Bond Length~1.46 Å
C4-C5 (Spiro) Bond Length~1.56 Å
O=C1-N2 Bond Angle~125°
C3-C4-C5 (Azetidine Ring) Angle~89°
C6-N7-C8 (Piperidine Ring) Angle~112°

Note: The data in this table is representative of typical values for similar aza-spiro lactam structures and is for illustrative purposes.

The flexibility of the six-membered piperidine (B6355638) ring in this compound allows it to adopt several conformations, primarily chair and boat forms. A comprehensive conformational analysis is essential to map the potential energy surface and identify the most stable conformers and the energy barriers between them. researchgate.net

Computational methods can systematically explore the rotational possibilities around single bonds to generate a landscape of potential conformers. The relative energies of these conformers are then calculated, typically revealing that a chair conformation of the piperidine ring is significantly more stable than twist-boat or boat conformations due to reduced torsional and steric strain. The orientation of the N-methyl group (axial vs. equatorial) on the piperidine ring also leads to distinct energy minima.

Table 2: Representative Relative Energies of Conformers of this compound

Conformer (Piperidine Ring)N-Methyl OrientationRelative Energy (kcal/mol)
ChairEquatorial0.00 (Global Minimum)
ChairAxial~1.8 - 2.5
Twist-Boat-~5.0 - 6.0
Boat-~6.5 - 7.5

Note: This data is illustrative, based on known conformational preferences of N-methylpiperidine systems.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, most notably NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Using the optimized geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensors for each nucleus. nih.govliverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing the predicted NMR spectra with experimental data is a critical step in structure verification and stereochemical assignment. nih.gov While DFT-based predictions are generally accurate, deviations can occur, and scaling factors are sometimes applied to improve the correlation between calculated and experimental values. nih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.20 ppm for ¹H and 2.0-3.0 ppm for ¹³C shifts. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. rsc.org MD simulations model the molecule and its environment (e.g., a solvent like water) using classical mechanics, allowing researchers to observe its movements, conformational changes, and intermolecular interactions. nih.govmdpi.com

For this compound, an MD simulation in an aqueous environment would reveal how water molecules arrange themselves around the solute, forming hydrogen bonds with the lactam oxygen and the N-H group of the piperidine ring. It would also show the flexibility of the piperidine ring, capturing the transitions between different conformational states. Such simulations are invaluable for understanding how the molecule behaves in a biological or experimental medium. nih.govrsc.org

In Silico Studies of Molecular Properties Relevant to Research Tool Design

The suitability of a molecule as a research tool often depends on its physicochemical properties. These can be reliably estimated using computational methods. acs.orgresearchgate.netnih.gov

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), indicates how a molecule distributes between a lipid and an aqueous phase. In silico models can calculate logP based on the molecule's structure, which is crucial for predicting its permeability across biological membranes. For a compound like this compound, the presence of polar groups (the lactam and amines) and nonpolar hydrocarbon regions results in a balanced lipophilicity.

Basicity: The basicity of the nitrogen atoms, represented by their pKa values, influences the molecule's ionization state at a given pH. Computational models can predict pKa values, which is important for understanding potential receptor interactions and solubility. The N7 nitrogen in the piperidine ring is expected to be the more basic center compared to the N2 nitrogen, which is part of an amide (lactam) and thus significantly less basic.

Conformational Freedom: The number of rotatable bonds and the energy barriers between conformers determine the molecule's flexibility. A molecule with high conformational freedom may bind to multiple targets, while a more rigid structure offers higher specificity. Computational analysis reveals that the primary source of flexibility in this molecule is the piperidine ring, with the spirocyclic core and the azetidinone ring being relatively rigid.

Table 3: Illustrative In Silico Physicochemical Properties

PropertyPredicted ValueSignificance
cLogP~0.5 - 1.5Indicates moderate lipophilicity and good aqueous solubility.
pKa (N7-H)~8.5 - 9.5Suggests the piperidine nitrogen is protonated at physiological pH.
pKa (N2-H)Not basicLactam nitrogen is non-basic due to resonance.
Number of Rotatable Bonds1 (N-CH₃)Low conformational freedom, suggesting a rigid scaffold.

Note: Values are representative estimates for a molecule of this type.

Computational Approaches to Stereochemical Assignment Challenges

The spirocyclic nature of this compound means the spiro-carbon (C5) is a stereocenter, leading to the existence of enantiomers. Determining the absolute configuration of a synthesized sample can be challenging experimentally.

Computational chemistry offers a powerful solution to this problem. The process typically involves:

Performing DFT calculations to optimize the geometry and predict the NMR chemical shifts for both the (R) and (S) enantiomers.

Comparing the calculated NMR data for each enantiomer with the experimental NMR data. nih.gov

Although the NMR spectra of enantiomers are identical in an achiral solvent, computational methods can be used to predict other chiroptical properties, such as optical rotation, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD), which are experimentally measurable and opposite for each enantiomer.

A strong correlation between the experimental data and the calculated data for one of the enantiomers allows for a confident assignment of the absolute stereochemistry. nih.gov

Academic Research Applications and Contributions of 2 Methyl 2,7 Diazaspiro 3.5 Nonan 1 One

Role as a Privileged Chemical Scaffold in Chemical Biology Research

The 2,7-diazaspiro[3.5]nonane core is considered a privileged scaffold in medicinal chemistry. nih.govufrj.br A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The utility of this spirocyclic system stems from its rigid, three-dimensional structure, which allows for the precise projection of functional groups into the binding sites of proteins, thereby facilitating potent and selective interactions. bldpharm.comresearchgate.net

Design of Three-Dimensional Probes for Molecular Recognition Studies

The spirocyclic nature of the 2,7-diazaspiro[3.5]nonane scaffold provides a rigid framework ideal for the development of three-dimensional (3D) molecular probes. nih.govwesleyan.edu Unlike flat, aromatic structures, spirocycles present substituents in well-defined vectors, allowing researchers to meticulously probe the topology of a protein's binding pocket. This controlled spatial arrangement is crucial for molecular recognition studies, as it helps to elucidate the specific interactions required for high-affinity binding. The synthesis of methyl-substituted versions of the 2,7-diazaspiro[3.5]nonane ring system has been developed, providing motifs with differentiated sites for further functionalization into such probes. nih.gov

Exploration of Novel Chemical Space within Spirocyclic Frameworks

The incorporation of spirocyclic scaffolds like 2,7-diazaspiro[3.5]nonane is a key strategy for exploring novel chemical space. wesleyan.edunih.govnih.govarxiv.orgmlr.pressresearchgate.net Chemical space refers to the vast ensemble of all possible molecules. By moving away from traditional, "flat" heterocyclic chemistry and embracing 3D structures, medicinal chemists can access new areas of this space. digitellinc.com This exploration can lead to the discovery of compounds with novel biological activities and improved physicochemical properties. Spirocycles increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a feature that has been correlated with higher success rates in clinical development. bldpharm.com The defined and rigid geometry of the diazaspiro[3.5]nonane core allows for the creation of diverse libraries of compounds with unique shapes and functionalities. researchgate.net

Bioisosteric Replacement Studies of Diazaspiro[3.5]nonane Analogues

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The 2,7-diazaspiro[3.5]nonane moiety has been effectively utilized as a bioisostere for more common heterocyclic rings.

Replacement of Classic Heterocycles (e.g., piperazine (B1678402), piperidine) in Ligand Design

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed as a bioisosteric replacement for the piperazine ring, a common motif in many approved drugs. nih.govresearchgate.netuniba.itenamine.net While piperazine is a versatile linker, its flexibility and basicity can sometimes lead to undesirable properties, such as off-target effects or poor metabolic stability. Research has shown that replacing piperazine with diazaspiro cores can modulate a compound's activity and physicochemical properties. bldpharm.com For example, in the development of σ2 receptor ligands, various diazaspiroalkanes were explored as piperazine substitutes, which resulted in a range of binding affinities that helped to inform computational models of the receptor's binding site. nih.govnih.gov

PropertyPiperazine2,7-Diazaspiro[3.5]nonane CoreRationale for Replacement
Conformation Flexible (chair/boat)RigidReduces entropic penalty upon binding, can increase potency and selectivity. bldpharm.comnih.gov
Dimensionality Relatively flatDistinctly 3-dimensionalAllows for better exploration of 3D binding pockets and novel vector positioning of substituents. wesleyan.edu
Novelty Common scaffoldNovel scaffoldProvides opportunities for new intellectual property and escaping patent space of existing drugs. researchgate.net
Physicochemical Properties High pKa, potential for high solubilityModulated pKa, can improve logD and metabolic stability. bldpharm.comCan fine-tune properties to improve drug-likeness and pharmacokinetic profiles.

Impact on Conformational Freedom and Molecular Rigidity in Ligand Binding

One of the primary advantages of using the diazaspiro[3.5]nonane scaffold is the introduction of conformational rigidity. nih.govuniroma1.itresearchgate.net Flexible molecules must adopt a specific, energetically favorable conformation to bind to their target, which comes at an entropic cost. By using a rigid scaffold, the molecule is "pre-organized" into a conformation that may be more favorable for binding, thus reducing the entropic penalty and potentially increasing binding affinity and potency. nih.gov This rigidity also reduces the likelihood of the molecule binding to unintended targets, which can improve its selectivity profile. bldpharm.com The constrained nature of the spirocyclic system provides predictable vectorization, meaning the attached functional groups are held in specific spatial orientations, which is critical for selective target interaction. researchgate.net

Investigation of Molecular Interactions with Biological Targets in Research Contexts

Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been instrumental in investigating molecular interactions with important biological targets. A notable example is the development of covalent inhibitors for KRAS G12C, a key oncogenic protein that was long considered "undruggable."

In a series of studies, compounds incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety were identified as potent and selective inhibitors of KRAS G12C. researchgate.net X-ray crystallography revealed that the diazaspiro[3.5]nonane portion of these inhibitors binds within the switch-II pocket of the KRAS G12C protein. researchgate.net This specific placement is crucial for the molecule's inhibitory activity. The acryloyl group forms a covalent bond with the mutant cysteine residue (C12), while the rest of the molecule, organized by the rigid spirocyclic core, establishes other non-covalent interactions that enhance binding affinity. Optimization of this scaffold led to the identification of potent compounds with favorable metabolic stability and in vivo anti-tumor activity in mouse models. researchgate.net

Compound/MoietyBiological TargetKey Interaction DetailsResearch Significance
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CThe diazaspiro[3.5]nonan-2-yl moiety binds in the switch-II pocket. The attached acryloyl group forms a covalent bond with the C12 residue.Led to the development of potent and selective covalent inhibitors for a critical cancer target. researchgate.net
7-azaspiro[3.5]nonane derivativesGPR119Act as agonists, with specific substitutions on the piperidine (B6355638) and aryl groups determining potency.Identification of potent G protein-coupled receptor agonists with favorable pharmacokinetic profiles for potential therapeutic applications. nih.gov
Diazaspiroalkane-based compoundsσ2 Receptor (TMEM97)Hydrogen bonding with ASP29 and π-stacking with TYR150 are crucial for high binding affinity.Provided data for computational models to understand ligand binding to the σ2 receptor. nih.govnih.gov

Studies on Ligand Binding and Receptor Modulation (e.g., sigma receptors)

The 2,7-diazaspiro[3.5]nonane core is a privileged scaffold in the design of ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric disorders. Researchers have synthesized series of derivatives to probe the structure-activity relationships governing receptor affinity and selectivity.

In one study, various 2,7-diazaspiro[3.5]nonane derivatives were evaluated for their binding affinity at both S1R and S2R. The research highlighted that this spirocyclic moiety provides an optimal framework for sigma receptor recognition, leading to the development of high-affinity ligands. For instance, compounds featuring two basic nitrogen atoms within the spirocyclic structure demonstrated low nanomolar affinity for S1R, with a notable preference (6- to 10-fold) over S2R. This selectivity is a critical attribute for developing targeted therapeutics with fewer off-target effects.

Detailed findings from radioligand binding assays revealed specific compounds with exceptional binding profiles. The data below illustrates the affinity (Ki) of selected 2,7-diazaspiro[3.5]nonane derivatives for sigma receptors.

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
Compound 4b2.72710
Compound 4c3.5--
Compound 5b131027.8
Compound 8f1016516.5

Enzyme Inhibition Research (e.g., KRAS G12C, PARP-1)

The 2,7-diazaspiro[3.5]nonane moiety has been successfully incorporated into potent and selective enzyme inhibitors, demonstrating its utility in targeting challenging proteins in oncology research.

KRAS G12C Inhibition: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly the G12C mutant, is a key driver in many cancers and has been notoriously difficult to target. Recent research has focused on developing covalent inhibitors that bind to the mutated cysteine residue. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were designed as potent covalent inhibitors of KRAS G12C. researchgate.net

Structural optimization of the acryloyl amine moiety attached to the diazaspiro[3.5]nonane scaffold led to the identification of highly potent compounds. researchgate.net X-ray crystallography confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one fragment binds effectively in the switch-II pocket of the KRAS G12C protein. researchgate.net Further refinement of a lead compound resulted in a derivative, compound 7b, which not only showed potent inhibition but also possessed high metabolic stability. researchgate.net

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While direct studies on 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one as a PARP-1 inhibitor are not prevalent, research into related diazaspiro cores as bioisosteres for known PARP inhibitors provides valuable insights. For example, spirodiamine motifs have been incorporated into the architectural framework of the FDA-approved PARP inhibitor, olaparib, to explore the pharmacological impact of such structural modifications. nih.gov This line of research investigates how altering the core structure affects PARP-1 affinity, enzyme specificity, and the induction of DNA damage, offering potential for developing new inhibitors with different therapeutic profiles, such as for inflammatory diseases. nih.gov

Modulation of Physicochemical Properties for Research Tool Development

The 2,7-diazaspiro[3.5]nonane scaffold is considered a valuable bioisostere for more common fragments like piperidine. Its rigid, three-dimensional nature can lead to improved physicochemical properties in drug candidates. Incorporating this spirocyclic system can enhance metabolic stability and aqueous solubility while allowing for fine-tuning of lipophilicity. univ.kiev.ua These modifications are crucial for developing research tools with optimized pharmacokinetic profiles, enabling more reliable in vitro and in vivo studies. The ability to introduce diverse functional groups onto the spirocyclic core allows chemists to systematically modulate these properties to meet the specific demands of a biological target or experimental system. univ.kiev.ua

Research on Metabolic Stability in in vitro Systems (e.g., liver microsomes)

Metabolic stability is a critical parameter in the development of research tools and potential therapeutics, as it determines the compound's half-life and exposure in biological systems. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are standard for assessing this property.

In the context of KRAS G12C inhibitor development, the metabolic stability of compounds containing the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core was a key focus. researchgate.net Through structural optimization, researchers successfully identified a potent inhibitor (compound 7b) that exhibited high metabolic stability in both human and mouse liver microsomes. researchgate.net This favorable characteristic is essential for achieving sustained therapeutic concentrations in vivo and is a testament to the utility of the diazaspiro[3.5]nonane scaffold in designing more drug-like molecules. researchgate.net

CompoundTargetKey FeatureMetabolic Stability Finding
Compound 7bKRAS G12CContains 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one coreHigh stability in human and mouse liver microsomes

Applications in Materials Science Research as Building Blocks

The unique conformational rigidity and defined three-dimensional geometry of spirocyclic compounds like 2,7-diazaspiro[3.5]nonane make them attractive building blocks in materials science. semanticscholar.org These structures can be used to construct complex, highly ordered molecular architectures such as metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and porous organic polymers. semanticscholar.org The careful selection and design of such molecular building blocks are fundamental to engineering nanostructures and modulating material properties at the nanoscale. semanticscholar.org By incorporating the diazaspiro[3.5]nonane unit, scientists can introduce specific topologies and functionalities into materials, influencing properties like porosity, stability, and catalytic activity. semanticscholar.org

Development of Novel Synthetic Methodologies for Complex Molecule Construction

The integration of the 2,7-diazaspiro[3.5]nonane scaffold into complex molecules necessitates efficient and scalable synthetic routes. Research in this area focuses on developing novel methodologies for creating these spirocyclic systems with orthogonal protecting groups, which allow for selective functionalization at different positions. researchgate.net Such synthetic strategies are crucial for medicinal chemistry programs, as they facilitate the modular assembly of diverse compound libraries for screening. researchgate.net The development of multi-step routes that leverage key reactions to build the required quaternary carbon center of the spirocycle is an active area of research, aiming to make these valuable building blocks more accessible for drug discovery and other applications. researchgate.netnih.gov

Future Research Directions and Outlook for 2 Methyl 2,7 Diazaspiro 3.5 Nonan 1 One

Innovations in Green Chemistry Approaches for Spirocyclic Synthesis

The synthesis of complex molecules like 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. rsc.orgnih.gov Future research will likely focus on developing more sustainable synthetic routes to this diazaspirocycle. Innovations may include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of spirocyclic frameworks. bohrium.com

Use of Benign Solvents and Catalysts: Research is moving towards replacing toxic organic solvents with water or ionic liquids. rsc.orgbohrium.com Furthermore, the use of recoverable and non-toxic catalysts, such as iodine or nanocatalysts, is a promising avenue. nih.govbohrium.com

Solvent-Free Conditions: Performing reactions under solvent-free conditions, potentially with microwave irradiation, represents a significant step towards greener processes. nih.gov

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the spirocyclic core can improve efficiency and reduce waste by minimizing intermediate purification steps. rsc.org

These green approaches not only offer environmental and economic benefits but also have the potential to make the synthesis of this compound and its derivatives more efficient and scalable. rsc.orgacsgcipr.org

Advanced Stereochemical Control and Diastereomer/Enantiomer Separation Techniques

The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, controlling and separating these stereoisomers is crucial.

Future research will likely pursue two main strategies:

Asymmetric Synthesis: The development of stereoselective synthetic methods will be a key focus. This involves the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to favor the formation of one enantiomer over the other. researchgate.netrijournals.com Predictive models based on computational analysis may help in designing reactions with high stereochemical control. nih.gov

Advanced Separation Techniques: For racemic mixtures, efficient separation methods are essential. While traditional crystallization of diastereomeric salts formed with a chiral resolving agent is a common method, it can be laborious. libretexts.orglibretexts.org Modern chromatographic techniques are becoming more prevalent:

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases in HPLC are highly effective for separating enantiomers of spirocyclic compounds. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and greener alternative to HPLC for the separation of both diastereomers and enantiomers, often providing faster and more efficient separations. nih.gov

Achieving stereochemical purity is a significant challenge, but it is critical for developing compounds with well-defined pharmacological profiles. rijournals.com

Expansion of the Chemical Space through Novel Functionalization Strategies

To explore the full potential of the this compound scaffold, future research will concentrate on creating a diverse library of derivatives through various functionalization strategies. The presence of a secondary amine and a lactam ring provides reactive handles for modification.

Key future directions include:

N-Functionalization: The secondary amine at the 7-position is a prime site for modification. As demonstrated with the closely related 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold, this amine can be coupled with various moieties to explore structure-activity relationships. nih.govresearchgate.net This could involve acylation, alkylation, or coupling to other heterocyclic systems.

Scaffold Remodeling: More advanced strategies could involve ring-cleavage, expansion, or addition reactions to fundamentally alter the spirocyclic core, leading to novel, sp3-rich molecular architectures with distinct three-dimensional shapes. nih.govwhiterose.ac.uk

Bioisosteric Replacement: The development of functionalized derivatives of similar azaspirocycles has been shown to be a valuable strategy in drug design. researchgate.netresearchgate.net Future work could involve replacing parts of the this compound structure with bioisosteres to modulate properties like potency, selectivity, and metabolic stability.

These functionalization efforts will expand the chemical space around this core scaffold, enabling the exploration of its utility in various therapeutic areas. nih.gov

Application of Artificial Intelligence and Machine Learning in Spirocycle Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netnih.gov For this compound, these computational tools can be applied in several ways:

De Novo Design: AI algorithms can generate novel spirocycle derivatives with desired properties by learning from vast datasets of chemical structures and their biological activities. mdpi.com

Virtual Screening: High-throughput virtual screening can be used to computationally screen large libraries of virtual compounds based on the diazaspiro[3.5]nonane scaffold against specific biological targets, prioritizing the most promising candidates for synthesis. mdpi.com

Property Prediction: ML models can predict key drug-like properties, such as binding affinity, solubility, bioavailability, and potential toxicity, for newly designed analogs. mdpi.comcrimsonpublishers.com This allows researchers to focus synthetic efforts on compounds with a higher probability of success.

By integrating AI and ML into the design-synthesis-test cycle, the discovery and development of novel drug candidates based on the this compound scaffold can be made more efficient and cost-effective. crimsonpublishers.comnih.gov

Development of Novel Chemical Biology Tools Based on the Diazaspiro[3.5]nonane Scaffold

The unique structural features of the 2,7-diazaspiro[3.5]nonane scaffold make it an attractive starting point for the development of chemical biology tools. These tools are designed to probe and understand complex biological processes at the molecular level.

Future research in this area could involve:

Design of Chemical Probes: By attaching specific functional groups to the diazaspiro[3.5]nonane core, it can be converted into a chemical probe. These functional groups could include:

Reporter Tags: Fluorophores or other spectroscopic labels for tracking the molecule's localization and interactions within cells.

Affinity Labels: Reactive groups that can form covalent bonds with a biological target, enabling target identification and validation.

Bioorthogonal Handles: Groups like azides or alkynes that allow for specific chemical reactions to be performed in a biological environment ("click chemistry"). sigmaaldrich.com

Targeted Delivery Systems: The scaffold could be incorporated into systems designed for the controlled release of labeled proteins or other molecules within cells, potentially triggered by an external stimulus like light. ucsb.edu

Developing such tools would not only expand the utility of the this compound scaffold beyond direct therapeutic applications but also contribute to a deeper understanding of fundamental biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as diamines and cyclic ketones. For example, spiro compounds can be prepared via intramolecular [4 + 2] cycloaddition under controlled conditions (e.g., specific catalysts, temperature, and inert atmospheres). Reaction optimization often requires balancing steric hindrance and electronic effects to minimize side products like epoxides . Ethoxy-substituted analogs have been synthesized using Lewis acid catalysts to enhance regioselectivity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Provides definitive structural confirmation via SHELX programs (e.g., SHELXL for refinement), especially for resolving spirocyclic stereochemistry .
  • NMR spectroscopy : Key for verifying nitrogen positions and methyl substituents. 13C^{13}\text{C} and 1H^{1}\text{H} NMR can distinguish between spiro isomers (e.g., 2,7-diazaspiro vs. 1,7-diazaspiro analogs) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. How can HPLC methods be optimized for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reversed-phase chromatography (e.g., Chromolith or Purospher® columns) with internal standards like SCH 58053 for calibration. Adjust mobile phase pH (e.g., ammonium acetate buffer) to enhance peak resolution. Detection limits can reach 1 ng/mL for unconjugated forms using LC-MS/MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational models (e.g., DFT calculations for predicting chemical shifts).
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths and angles, particularly for nitrogen positioning .
  • Isotopic labeling : 15N^{15}\text{N}-labeled analogs can clarify nitrogen environments in complex spectra .

Q. How does the spirocyclic scaffold of this compound influence its pharmacological activity?

  • Methodological Answer : The rigid spiro structure enhances binding affinity to targets like the ghrelin receptor by restricting conformational flexibility. Modifications at the methyl group or nitrogen atoms (e.g., trifluoroethyl substitution) can improve selectivity or metabolic stability, as seen in Pfizer’s derivatives for ghrelin receptor antagonism .

Q. What are the challenges in scaling up the synthesis of spirocyclic compounds, and how can they be mitigated?

  • Methodological Answer :

  • Side reactions : Epoxide formation during cyclization can be suppressed using Lewis acid catalysts (e.g., BF3_3·OEt2_2) .
  • Purification : Employ flash chromatography or preparative HPLC to isolate high-purity products.
  • Yield optimization : Adjust stoichiometry of diamine and ketone precursors to minimize unreacted intermediates .

Q. How can computational modeling guide the design of this compound derivatives for specific targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., ghrelin or enzymes).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.